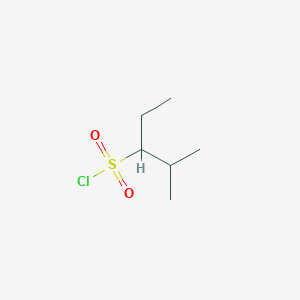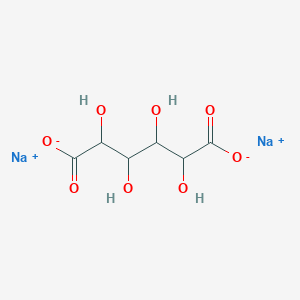
5'-O-Acetyl-2',3'-dideoxy-2',3'-didehydro-5-fluoro-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Acetyl-2’,3’-dideoxy-2’,3’-didehydro-5-fluoro-uridine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
The preparation of 5’-O-Acetyl-2’,3’-dideoxy-2’,3’-didehydro-5-fluoro-uridine involves several synthetic routes and reaction conditions. One common method includes the acetylation of 2’,3’-dideoxy-2’,3’-didehydro-5-fluoro-uridine. The reaction conditions typically involve the use of acetic anhydride in the presence of a base such as pyridine . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.
Chemical Reactions Analysis
5’-O-Acetyl-2’,3’-dideoxy-2’,3’-didehydro-5-fluoro-uridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5’-O-Acetyl-2’,3’-dideoxy-2’,3’-didehydro-5-fluoro-uridine has several scientific research applications:
Chemistry: It is used as a model compound in studying nucleoside analogs and their reactions.
Biology: The compound is used to investigate the mechanisms of DNA synthesis inhibition and apoptosis induction.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of 5’-O-Acetyl-2’,3’-dideoxy-2’,3’-didehydro-5-fluoro-uridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair, leading to the death of cancer cells .
Comparison with Similar Compounds
5’-O-Acetyl-2’,3’-dideoxy-2’,3’-didehydro-5-fluoro-uridine is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
- 2’,3’-dideoxy-2’,3’-didehydro-uridine
- 5-fluoro-uridine
- 2’,3’-dideoxy-uridine These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O5/c1-6(15)18-5-7-2-3-9(19-7)14-4-8(12)10(16)13-11(14)17/h2-4,7,9H,5H2,1H3,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQULMAOYWPJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C=CC(O1)N2C=C(C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,7,7-tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B12093868.png)

![Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)-](/img/structure/B12093874.png)



![4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B12093909.png)





![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)
